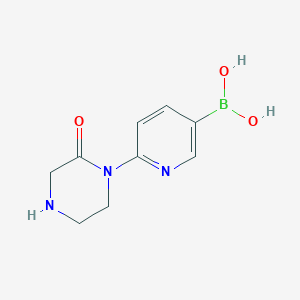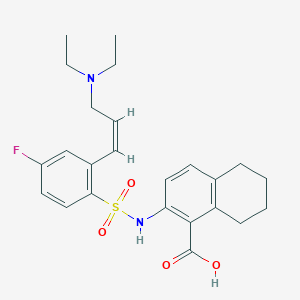
(1R,3S)-3-(Hydroxymethyl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3-(Hydroxymethyl)cyclopentanol: is an organic compound with the molecular formula C6H12O2 It is a cyclopentane derivative featuring a hydroxymethyl group and a hydroxyl group on the same side of the cyclopentane ring, making it a cis isomer
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reduction of 3-Hydroxycyclopentanecarboxylic Acid Ester: One common method involves the reduction of 3-hydroxycyclopentanecarboxylic acid ester using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) at 0-20°C.
Hydrogenation of 5-Hydroxymethylfurfural: Another method involves the hydrogenation of 5-hydroxymethylfurfural using a ruthenium catalyst in water at 180°C under high hydrogen pressure.
Industrial Production Methods: Industrial production methods for cis-3-(Hydroxymethyl)cyclopentanol typically involve catalytic hydrogenation processes, which are scalable and efficient. The use of bifunctional catalysts, such as ruthenium-molybdenum bimetallic catalysts, has been explored to enhance the selectivity and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-3-(Hydroxymethyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form cyclopentanol derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the hydroxymethyl group, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products:
Oxidation: Cyclopentanone or 3-hydroxycyclopentanone.
Reduction: Cyclopentanol derivatives.
Substitution: Halogenated cyclopentanol derivatives.
Aplicaciones Científicas De Investigación
cis-3-(Hydroxymethyl)cyclopentanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of cyclopentane-based drugs.
Mecanismo De Acción
The mechanism of action of cis-3-(Hydroxymethyl)cyclopentanol involves its interaction with specific molecular targets and pathways. For instance, in catalytic hydrogenation reactions, the compound undergoes hydrogenation and rearrangement processes facilitated by metal catalysts. The molecular targets include the carbonyl and hydroxyl groups, which participate in the hydrogenation and rearrangement reactions to form the desired cyclopentanol derivatives .
Comparación Con Compuestos Similares
Cyclopentanol: A simple cyclopentane derivative with a hydroxyl group.
3-Hydroxycyclopentanone: A cyclopentane derivative with a hydroxyl group and a ketone group.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group.
Comparison:
Structural Uniqueness: cis-3-(Hydroxymethyl)cyclopentanol is unique due to the presence of both a hydroxymethyl and a hydroxyl group on the same side of the cyclopentane ring, which imparts specific stereochemical properties.
Reactivity: The compound exhibits distinct reactivity patterns compared to its analogs, particularly in hydrogenation and rearrangement reactions.
Applications: While similar compounds like cyclopentanol and 3-hydroxycyclopentanone are used in various chemical syntheses, cis-3-(Hydroxymethyl)cyclopentanol’s unique structure makes it valuable for specific applications in drug development and industrial processes
Propiedades
Fórmula molecular |
C6H12O2 |
|---|---|
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
(1R,3S)-3-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C6H12O2/c7-4-5-1-2-6(8)3-5/h5-8H,1-4H2/t5-,6+/m0/s1 |
Clave InChI |
ZBAXTIFHKIGLEJ-NTSWFWBYSA-N |
SMILES isomérico |
C1C[C@H](C[C@H]1CO)O |
SMILES canónico |
C1CC(CC1CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


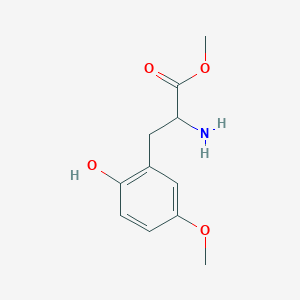
![tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B15225595.png)
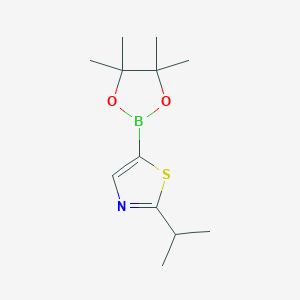
![1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid](/img/structure/B15225605.png)
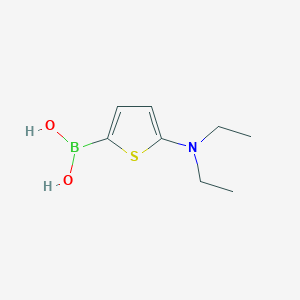
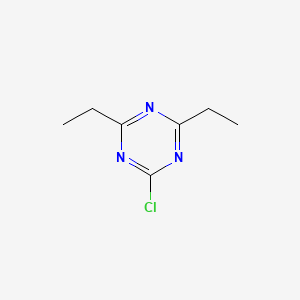
![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B15225631.png)
![5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B15225634.png)
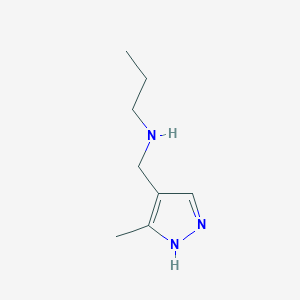
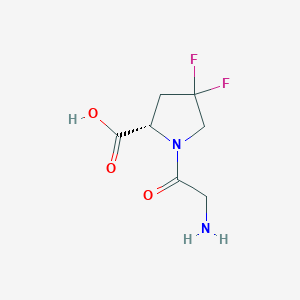
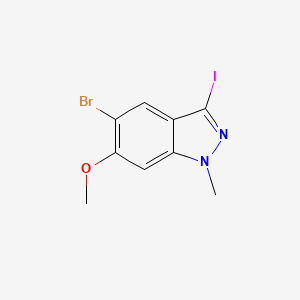
![3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15225656.png)
